molecular formula C12H16N2O2 B12862507 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline

Cat. No.: B12862507
M. Wt: 220.27 g/mol
InChI Key: BMEOFIUFZHLBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is an organic compound with a unique structure that includes an oxazole ring and a methoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline typically involves the reaction of 5-methoxyaniline with a suitable oxazole precursor. One common method is the cyclization of an appropriate precursor in the presence of a dehydrating agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 100-150°C)

    Solvent: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydro derivatives

    Substitution: Halogenated aniline derivatives

Scientific Research Applications

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline involves its interaction with specific molecular targets. The oxazole ring and methoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline
  • N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide

Uniqueness

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is unique due to the presence of both the oxazole ring and the methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-5-methoxyaniline

InChI

InChI=1S/C12H16N2O2/c1-12(2)7-16-11(14-12)9-5-4-8(15-3)6-10(9)13/h4-6H,7,13H2,1-3H3

InChI Key

BMEOFIUFZHLBEA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=C(C=C2)OC)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.